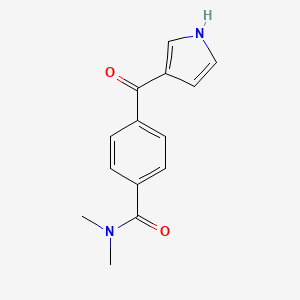![molecular formula C16H22N2O2S B7585081 3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)
3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as K777 and has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and biochemical and physiological effects. In
作用機序
The mechanism of action of K777 involves its inhibition of the proteasome, a cellular complex that is responsible for the degradation of proteins. K777 binds to the proteasome and prevents the degradation of proteins, leading to the accumulation of damaged proteins and ultimately causing cell death. K777 has also been shown to inhibit the activity of the 20S proteasome, which is responsible for the degradation of proteins involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
K777 has been shown to have a range of biochemical and physiological effects. Studies have shown that K777 can induce apoptosis, or programmed cell death, in cancer cells. K777 has also been shown to inhibit the production of inflammatory cytokines, reducing inflammation in the body. K777 has been shown to inhibit the replication of viruses, making it a potential candidate for the treatment of viral infections.
実験室実験の利点と制限
One advantage of K777 is its ability to inhibit the proteasome, making it a useful tool for studying the role of the proteasome in cellular processes. K777 has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. One limitation of K777 is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on K777. One area of research is the development of K777 derivatives with improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to K777 treatment. Additionally, research is needed to understand the mechanism of action of K777 in more detail and to identify potential drug targets for combination therapy.
合成法
The synthesis method of K777 involves the reaction of 3-mercaptobenzamide with 2-oxo-1-propan-2-ylpiperidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and is typically followed by purification using column chromatography or recrystallization. The yield of K777 can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
科学的研究の応用
K777 has been the subject of numerous studies due to its potential applications in various fields. One of the most promising applications of K777 is in the treatment of cancer. Studies have shown that K777 can inhibit the growth of cancer cells by targeting the proteasome, a cellular complex that is responsible for the degradation of proteins. K777 has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
In addition to its anti-cancer properties, K777 has also been studied for its anti-inflammatory and anti-viral activities. Studies have shown that K777 can inhibit the production of inflammatory cytokines and reduce the severity of viral infections. K777 has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-[(2-oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-11(2)18-8-4-7-14(16(18)20)21-10-12-5-3-6-13(9-12)15(17)19/h3,5-6,9,11,14H,4,7-8,10H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVDBYQQUDMPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1=O)SCC2=CC(=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7585001.png)
![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)
![3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)

![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)



